molecular formula C29H33N3O3 B12757358 4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol CAS No. 88737-55-7

4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol

Cat. No.: B12757358
CAS No.: 88737-55-7
M. Wt: 471.6 g/mol
InChI Key: DKKMVEYFYHKNJA-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is a complex organic compound that features a combination of methoxyphenyl, indole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Indole Derivative: Starting from 4-bromo-1H-indole, the Vilsmeier formylation at the 3-position gives an intermediate which is then converted to an N-Boc derivative.

    Protection and Functionalization: The alcoholic hydroxy group is protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Final Coupling:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders.

    Pharmacology: The compound may be studied for its potential effects on various biological pathways and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the piperazine ring can modulate neurotransmitter release. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-alpha-((4-(3-methyl-1H-indol-2-yl)phenoxy)methyl)-1-piperazineethanol is unique due to its combination of methoxyphenyl, indole, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88737-55-7

Molecular Formula

C29H33N3O3

Molecular Weight

471.6 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C29H33N3O3/c1-21-27-8-3-4-9-28(27)30-29(21)22-10-12-25(13-11-22)35-20-24(33)19-31-14-16-32(17-15-31)23-6-5-7-26(18-23)34-2/h3-13,18,24,30,33H,14-17,19-20H2,1-2H3

InChI Key

DKKMVEYFYHKNJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC(=CC=C5)OC)O

Origin of Product

United States

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